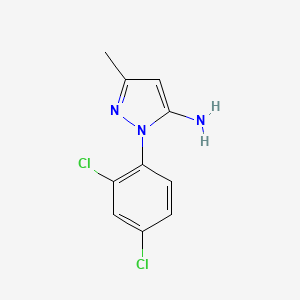

1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine” has been described in the literature. For instance, a study discusses the synthesis of related compounds using the Baker-Venkatraman rearrangement on ester . The synthesized compounds were confirmed by spectroscopic analysis such as 1H-NMR, 13C-NMR, Mass, elemental analysis, magnetic susceptibility, and XRD .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

A study by Shaabani et al. (2009) discusses a one-pot four-component reaction that produces a new class of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, highlighting the versatility of pyrazole derivatives in creating complex heterocyclic compounds under mild conditions Shaabani et al., 2009.

Catalysis and Asymmetric Synthesis

Togni et al. (1996) detailed the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic aminations, demonstrating the role of pyrazole derivatives in achieving high enantioselectivity in synthetic chemistry Togni et al., 1996.

Novel Pyrazolo[3,4-b]pyridine Products

Ghaedi et al. (2015) presented an efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showcasing the utility of pyrazole-5-amine derivatives in generating N-fused heterocycles Ghaedi et al., 2015.

Fluorescence Sensing and Logic Circuits

A novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine synthesized by Gao et al. (2018) exhibited excellent fluorescence sensing ability for Al3+ and Zn2+, with applications in detecting these ions in water samples and constructing logic circuits Gao et al., 2018.

Anticancer and Antimicrobial Agents

Hafez et al. (2016) synthesized novel pyrazole derivatives showing significant in vitro antimicrobial and anticancer activity, emphasizing the potential of these compounds as therapeutic agents Hafez et al., 2016.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with proteins involved in the life cycle ofTrypanosoma cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .

Mode of Action

Molecular docking and dynamics simulations suggest that similar compounds may act on the active site of the cyp51 receptor, establishing a stable complex with the target .

Biochemical Pathways

It is suggested that similar compounds may interfere with the proteins of the evolutionary cycle ofT. cruzi .

Pharmacokinetics

Predictive pharmacokinetics by mpo-based admet for similar compounds suggest an alignment between permeability and hepatic clearance, although they present low metabolic stability .

Result of Action

Similar compounds have shown effectiveness against trypomastigotes, suggesting potential antitrypanosomal activity .

Action Environment

It is known that various factors, including ph, temperature, and the presence of other substances, can affect the activity and stability of chemical compounds .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTJFVJUYHZYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874224.png)

![2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione](/img/structure/B2874227.png)

![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)

![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)

![[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2874234.png)

![8-(3-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2874237.png)

![4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874241.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2874242.png)